molecular formula C16H18N4O2 B14648615 6-Hexyl-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one CAS No. 50743-52-7

6-Hexyl-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one

Cat. No.: B14648615
CAS No.: 50743-52-7
M. Wt: 298.34 g/mol
InChI Key: GJHGKBNIFFGJBN-UHFFFAOYSA-N
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Description

6-Hexyl-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one is a chemical compound known for its unique structure and potential applications in various fields. It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities. The presence of a tetrazole ring and a hexyl chain in its structure makes it an interesting subject for research in medicinal chemistry and other scientific domains .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hexyl-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Hexyl-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

6-Hexyl-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Hexyl-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The tetrazole ring and chromen-4-one core are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as anti-inflammatory, anticancer, and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hexyl-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one is unique due to the presence of a hexyl chain, which can influence its lipophilicity and membrane permeability. This structural feature may enhance its biological activity and make it a more effective candidate for certain applications compared to its analogs .

Properties

CAS No.

50743-52-7

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

6-hexyl-3-(2H-tetrazol-5-yl)chromen-4-one

InChI

InChI=1S/C16H18N4O2/c1-2-3-4-5-6-11-7-8-14-12(9-11)15(21)13(10-22-14)16-17-19-20-18-16/h7-10H,2-6H2,1H3,(H,17,18,19,20)

InChI Key

GJHGKBNIFFGJBN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=C(C=C1)OC=C(C2=O)C3=NNN=N3

Origin of Product

United States

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